molecular formula C28H30BrN5O2S2 B10871345 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

Cat. No.: B10871345
M. Wt: 612.6 g/mol
InChI Key: MEEJWLCYPADLNM-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide is a complex organic compound that features a benzothiazole moiety, a brominated indole derivative, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Bromination of the Indole Derivative: The indole derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The brominated indole derivative is coupled with the benzothiazole moiety through a nucleophilic substitution reaction.

    Formation of Acetohydrazide: The final step involves the reaction of the coupled product with hydrazine hydrate to form the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the indole derivative can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety may interact with the active site of enzymes, while the indole derivative can bind to specific receptors, modulating their activity. The acetohydrazide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonate

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide lies in its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C28H30BrN5O2S2

Molecular Weight

612.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminoacetamide

InChI

InChI=1S/C28H30BrN5O2S2/c1-27(2)11-18-12-28(3,14-27)15-33(18)16-34-21-9-8-17(29)10-19(21)24(25(34)36)32-31-23(35)13-37-26-30-20-6-4-5-7-22(20)38-26/h4-10,18,36H,11-16H2,1-3H3

InChI Key

MEEJWLCYPADLNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)CSC5=NC6=CC=CC=C6S5)C)C

Origin of Product

United States

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